molecular formula C10H15ClFN B1446859 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864074-71-4

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1446859
CAS No.: 1864074-71-4
M. Wt: 203.68 g/mol
InChI Key: GHSIGIBNEKBMJX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propan-1-amine backbone

Mechanism of Action

Target of Action

It is structurally similar to ketamine , a well-known NMDA receptor antagonist . Therefore, it can be hypothesized that this compound may also interact with NMDA receptors or similar targets.

Mode of Action

Given its structural similarity to ketamine , it is plausible that it may also act as an antagonist at the NMDA receptor . This means it could potentially inhibit the activity of the NMDA receptor, thereby modulating neurotransmission.

Biochemical Pathways

If it acts similarly to ketamine, it may influence glutamatergic signaling by blocking nmda receptors . This could potentially affect various downstream effects, including modulation of synaptic plasticity and neuronal communication.

Pharmacokinetics

It is structurally similar to ketamine , which is known to have a rapid onset and short duration of action . It is also lipophilic, which allows it to cross the blood-brain barrier effectively

Result of Action

If it acts similarly to ketamine, it may induce a state of dissociation and could potentially have analgesic and anesthetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 2-methylpropan-1-amine.

    Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with 2-methylpropan-1-amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
  • 1-(2-Bromophenyl)-2-methylpropan-1-amine hydrochloride
  • 1-(2-Methylphenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSIGIBNEKBMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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